molecular formula C19H18O2 B14431005 Spiro[6,7-dioxabicyclo[3.2.2]nonane-2,9'-fluorene] CAS No. 82238-77-5

Spiro[6,7-dioxabicyclo[3.2.2]nonane-2,9'-fluorene]

Cat. No.: B14431005
CAS No.: 82238-77-5
M. Wt: 278.3 g/mol
InChI Key: DWCVGUQZYUFKHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[6,7-dioxabicyclo[3.2.2]nonane-2,9’-fluorene] is a complex organic compound characterized by its unique spirocyclic structure. This compound features a bicyclic nonane ring fused with a fluorene moiety, making it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[6,7-dioxabicyclo[3.2.2]nonane-2,9’-fluorene] typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Spiro[6,7-dioxabicyclo[3.2.2]nonane-2,9’-fluorene] can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, amines)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, Spiro[6,7-dioxabicyclo[3.2.2]nonane-2,9’-fluorene] is studied for its unique structural properties and reactivity. It serves as a model compound for understanding spirocyclic systems and their behavior in various chemical environments.

Biology

In biological research, this compound may be used to study the interactions of spirocyclic structures with biological molecules. Its unique shape and functional groups can provide insights into molecular recognition and binding processes.

Medicine

While specific medical applications are not well-documented, compounds with similar structures have been investigated for their potential therapeutic properties. This includes their use as scaffolds for drug development and as probes for studying biological pathways.

Industry

In industry, Spiro[6,7-dioxabicyclo[3.2.2]nonane-2,9’-fluorene] may find applications in the development of advanced materials, such as polymers and coatings. Its unique structure can impart desirable properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of Spiro[6,7-dioxabicyclo[3.2.2]nonane-2,9’-fluorene] involves its interaction with specific molecular targets. This can include binding to enzymes or receptors, leading to changes in their activity. The pathways involved may include signal transduction, metabolic processes, or structural modifications.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dioxabicyclo[3.2.2]nonane: A simpler bicyclic compound without the fluorene moiety.

    Spiro[cyclopropane-1,2’-[6.7]diazabicyclo[3.2.2]non-6-ene]: Another spirocyclic compound with a different bicyclic structure.

Uniqueness

Spiro[6,7-dioxabicyclo[3.2.2]nonane-2,9’-fluorene] is unique due to the presence of both the spirocyclic nonane ring and the fluorene moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

82238-77-5

Molecular Formula

C19H18O2

Molecular Weight

278.3 g/mol

IUPAC Name

spiro[6,7-dioxabicyclo[3.2.2]nonane-2,9'-fluorene]

InChI

InChI=1S/C19H18O2/c1-3-7-16-14(5-1)15-6-2-4-8-17(15)19(16)12-11-13-9-10-18(19)21-20-13/h1-8,13,18H,9-12H2

InChI Key

DWCVGUQZYUFKHV-UHFFFAOYSA-N

Canonical SMILES

C1CC2C3(CCC1OO2)C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.